Ethane-1,2-diimine
Description
Conceptual Framework and Nomenclature within Imine Chemistry
Ethane-1,2-diimine (B14265607) belongs to the larger class of organic compounds known as imines, which are characterized by a carbon-nitrogen double bond (C=N). Specifically, it is a diimine, containing two such functional groups. researchgate.net The systematic IUPAC name for this compound is This compound . nih.gov It is also commonly referred to as a 1,4-diazabutadiene, a name that highlights its conjugated system of two nitrogen atoms and two carbon atoms. researchgate.netnih.gov
The general structure of imines was first described by Hugo Schiff in 1864. atamanchemicals.com These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netosti.gov In the case of 1,2-diimines, this involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with two equivalents of an amine. researchgate.net For the parent this compound, the conceptual precursors would be glyoxal and ammonia. However, due to its high reactivity and tendency to polymerize, its synthesis and isolation have been challenging. rsc.org
Recent computational and spectroscopic studies have identified three stable conformers of this compound: s-trans,s-trans; s-cis,s-trans; and s-cis,s-cis, which can be interconverted photochemically at extremely low temperatures. rsc.org
Significance in Contemporary Chemical Synthesis and Materials Science Research
The significance of this compound lies in its role as a fundamental building block and a reactive intermediate. While its substituted derivatives have found widespread use, the study of the parent compound provides crucial insights into the intrinsic reactivity and properties of the 1,2-diimine functional group.
Detailed Research Findings: A landmark 2022 study provided the first direct spectroscopic evidence of this compound. rsc.orgnih.gov The researchers generated the molecule by irradiating 1,2-diazidoethane (B1593744) in a cryogenic argon matrix at 3 K. This process caused the extrusion of molecular nitrogen (N₂) and the formation of the diimine. rsc.org This isolation technique allowed for its characterization using IR and UV/Vis spectroscopy, confirming its structure and identifying its different conformers. rsc.orgrsc.org
This research has solidified the role of this compound as a key intermediate in the synthesis of N-heterocyclic compounds. rsc.org When generated in an aqueous solution, this compound undergoes self-condensation reactions to form imidazole (B134444), a crucial scaffold in many biologically active molecules and pharmaceuticals. rsc.orgnih.gov Pyrolysis experiments have shown that at high temperatures (600 °C), it decomposes into hydrogen cyanide and formaldimine. rsc.orgnih.gov
In the broader context of materials science and catalysis, the 1,2-diimine moiety is central to the design of "non-innocent" ligands that can actively participate in redox processes. researchgate.net Substituted 1,2-diimines are renowned for their use in late transition metal catalysts for olefin polymerization, such as the Brookhart-type catalysts. researchgate.netresearchgate.net They are also precursors to N-heterocyclic carbenes (NHCs), another vital class of ligands in modern catalysis. researchgate.net While the unsubstituted this compound is too reactive for direct use in these applications, understanding its fundamental electronic and structural properties is essential for the rational design of more complex and stable ligand systems. researchgate.net Theoretical studies have also explored heavy analogues of this compound, highlighting its importance as a foundational structure in chemical bonding theory. researchgate.netnist.gov
Historical Context and Evolution of Research on 1,2-Diimine Systems
The chemistry of imines dates back to the mid-19th century, with initial syntheses of simple imines reported by Hugo Schiff. atamanchemicals.com For over a century, the broader class of 1,2-diimines, particularly those with stabilizing aryl or alkyl substituents on the nitrogen atoms, has been extensively studied and utilized. These substituted diimines, often called α-diimines or diazabutadienes, became workhorse ligands in coordination chemistry following the discovery of their versatile catalytic activity in the late 20th century. nih.govresearchgate.net
Despite the long history and widespread use of its derivatives, the parent compound, this compound, remained a theoretical curiosity and a postulated, but unobserved, reactive intermediate for decades. Its high reactivity and propensity to undergo polymerization or self-condensation under normal conditions made its isolation and characterization a significant experimental challenge. rsc.org
The evolution of research on this specific molecule is a testament to advancements in experimental techniques. The breakthrough came in 2022 with the use of cryogenic matrix isolation spectroscopy. rsc.orgnih.gov This technique allows for the "trapping" of highly reactive species at extremely low temperatures (3 K) in an inert gas matrix (solid argon), preventing them from reacting further. rsc.org This enabled researchers to generate this compound in situ and study its properties directly for the first time, providing definitive spectroscopic proof of its existence and structure. rsc.orgrsc.org This recent discovery marks a significant milestone, filling a long-standing gap in the fundamental understanding of imine chemistry and confirming the key role of this simple molecule in more complex chemical transformations. rsc.org
Structure
3D Structure
Properties
CAS No. |
116429-84-6 |
|---|---|
Molecular Formula |
C2H4N2 |
Molecular Weight |
56.07 g/mol |
IUPAC Name |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
InChI Key |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C=N |
Origin of Product |
United States |
Synthetic Methodologies for Ethane 1,2 Diimine and Its Derivatives
Direct Synthesis of Unsubstituted 1,2-Diiminoethane
The direct synthesis of unsubstituted 1,2-diiminoethane is challenging due to its high reactivity and tendency to oligomerize or polymerize. rsc.org Consequently, specialized techniques are required for its generation and characterization.
Precursor-Based Routes (e.g., from 1,2-diazidoethane)
One notable method for generating unsubstituted 1,2-diiminoethane involves the use of 1,2-diazidoethane (B1593744) as a precursor. rsc.orgrsc.org This approach relies on the extrusion of nitrogen molecules from the diazide compound. The formation of 1,2-diiminoethane from 1,2-diazidoethane has been demonstrated through UV irradiation at extremely low temperatures (3 K) in a solid argon matrix. rsc.orgrsc.org This cryogenic matrix isolation technique allows for the spectroscopic characterization of the elusive diimine, which exists as three conformers that can be interconverted photochemically. rsc.orgrsc.org
Photochemical and Pyrolytic Generation Techniques
Photochemical methods are central to the precursor-based routes, as seen with the UV irradiation of 1,2-diazidoethane. rsc.orgrsc.org This technique provides the energy required to cleave the N-N bonds in the azide (B81097) groups, leading to the formation of dinitrogen and the desired diimine.
Pyrolytic techniques have also been explored. For instance, the pyrolysis of 1,2-diazidoethane at 600 °C resulted in the formation of hydrogen cyanide and formaldimine as the primary decomposition products, highlighting the instability of 1,2-diiminoethane at elevated temperatures. rsc.orgrsc.org
Condensation Reactions for Substituted Ethane-1,2-diimine (B14265607) Ligands
Substituted this compound ligands, often referred to as α-diimines or 1,4-diazabutadienes, are far more stable and widely used than the parent compound. thieme-connect.de The most common and versatile method for their synthesis is the condensation reaction between a 1,2-dicarbonyl compound and two equivalents of a primary amine. thieme-connect.de
Reactions of 1,2-Diketones with Primary Amines (e.g., glyoxal (B1671930) derivatives)
The reaction between 1,2-diketones, such as glyoxal or 2,3-butanedione (B143835), and primary amines is a cornerstone for synthesizing a vast array of substituted diimine ligands. thieme-connect.de The steric and electronic properties of the resulting diimine can be readily tuned by selecting different amines. thieme-connect.de
For example, the condensation of glyoxal with 2,6-diisopropylaniline (B50358) in ethanol (B145695), often catalyzed by a few drops of acetic acid, yields N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. Similarly, reacting 2,3-butanedione with 2,6-diisopropylaniline in methanol (B129727) produces N,N'-bis-(2,6-diisopropylphenyl)butane-2,3-diimine. rsc.org These reactions typically proceed at room temperature or with gentle heating and can yield the desired products in good to excellent yields. rsc.orgacs.org
Utilization of 1,2-Diamines as Precursors in Schiff Base Formation (e.g., ethylenediamine)
An alternative and widely employed strategy for synthesizing related Schiff base ligands involves the condensation of a carbonyl compound (aldehyde or ketone) with a 1,2-diamine, such as ethylenediamine (B42938). isroset.orgmdpi.com This approach leads to the formation of tetradentate N2O2 ligands when salicylaldehyde (B1680747) or its derivatives are used. mdpi.com
A classic example is the synthesis of N,N′-bis(salicylidene)ethylenediamine (H2salen), which is prepared by the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine. mdpi.com Similarly, other diamines like 1,2-phenylenediamine can be used to create more rigid ligand structures. mdpi.com These reactions are typically carried out in solvents like ethanol or methanol and may be refluxed to ensure completion. isroset.orgajol.info
Green Chemistry Protocols for Diimine Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For diimine synthesis, this has manifested in several "green" protocols that minimize or eliminate the use of hazardous organic solvents and catalysts.
One such approach involves conducting the condensation reaction in water. researchgate.netsemanticscholar.orgresearchgate.net It has been demonstrated that a variety of diimines can be synthesized in good yields by simply stirring the corresponding aldehyde and diamine in water at room temperature, without the need for a catalyst. semanticscholar.orgresearchgate.net The products often precipitate from the aqueous solution and can be isolated by simple filtration. semanticscholar.org
Another green technique utilizes ultrasound irradiation to accelerate the condensation reaction under solvent-free conditions. thieme-connect.de This method allows for the preparation of N,N'-diaryl and N,N'-dialkyl 1,2-diimines in high yields at room temperature with short reaction times. thieme-connect.de
Microwave-assisted synthesis has also emerged as a green alternative, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.
Synthesis of Heavy Analogues of this compound (e.g., Si/Sb compounds)
The synthesis of heavier analogues of this compound, where carbon and nitrogen atoms are replaced by heavier p-block elements, represents a significant area of research in inorganic chemistry. These compounds, featuring bonds between elements like silicon (Si) and antimony (Sb), push the boundaries of our understanding of chemical bonding and molecular structures. dokumen.pub The stabilization of such molecules often requires the use of sterically demanding ligands to prevent oligomerization or decomposition. dokumen.pub
A notable approach to creating heavy analogues of this compound involves the synthesis of chain-type unsaturated molecules containing low-oxidation-state silicon(I) and antimony(I). researchgate.netresearchgate.net This methodology utilizes amidinato ligands to stabilize the reactive metal centers. researchgate.netresearchgate.net The synthesis is a stepwise process that first yields a heavier analogue of an imine, which is then used to construct the target this compound analogue with an E-Si-Si-E skeleton (where E is a pnictogen like Sb). researchgate.net
The initial step involves the reduction of an antimony dihalide (R-SbCl₂) with potassium graphite (B72142) (KC₈) in the presence of an amidinato-silylene chloride (LSiCl). researchgate.netnih.gov This reaction produces a pseudo-silastibene, L-(Cl)Si=Sb-R, which is isoelectronic to an imine. researchgate.netnih.govresearchgate.net These intermediates feature a dicoordinated pnictogen center and a distorted tetrahedral silicon center, with a bond between them that can be described as a pseudo-double bond. researchgate.net
The subsequent and final step towards the this compound analogue is the further reduction of the pseudo-silastibene with potassium graphite. researchgate.netnih.gov This dehalogenative dimerization results in the formation of a bis(pseudo-silastibene) with a Si-Si bond, yielding a structure of the type R-Sb=LSi-LSi=Sb-R. researchgate.net These molecules are considered heavy analogues of this compound. researchgate.netresearchgate.netnih.gov Quantum mechanical studies, including Density Functional Theory (DFT), have been employed to investigate the electronic structure of these compounds, revealing a delocalized pseudo-π molecular orbital system arising from hyperconjugative interactions. researchgate.netnih.govresearchgate.net
The table below summarizes the synthetic pathway to these novel Si/Sb compounds.
| Product Name | Reactants | Reagents | Synthetic Approach | Key Structural Features |
| L-(Cl)Si=Sb-Tip (1) | Antimony dihalide (Tip-SbCl₂), Amidinato-silylene chloride (LSiCl) | Potassium graphite (KC₈) | Reduction | Heavier analogue of imine, Si-Sb pseudo-double bond researchgate.netnih.govacs.org |
| L-(Cl)Si=Sb-TerPh (2) | Antimony dihalide (TerPh-SbCl₂), Amidinato-silylene chloride (LSiCl) | Potassium graphite (KC₈) | Reduction | Heavier analogue of imine, Si-Sb pseudo-double bond researchgate.netnih.govacs.org |
| Tip-Sb=LSi-LSi=Sb-Tip (3) | L-(Cl)Si=Sb-Tip (1) | Potassium graphite (KC₈) | Reductive dimerization | Analogue of this compound, -Sb=Si-Si=Sb- unsaturated system researchgate.netnih.govacs.org |
| TerPh-Sb=LSi-LSi=Sb-TerPh (4) | L-(Cl)Si=Sb-TerPh (2) | Potassium graphite (KC₈) | Reductive dimerization | Analogue of this compound, -Sb=Si-Si=Sb- unsaturated system researchgate.netnih.govacs.org |
L = PhC(NtBu)₂; Tip = 2,4,6-triisopropylphenyl; TerPh = Terphenyl
The solid-state structures of these compounds have been unambiguously confirmed through single-crystal X-ray diffraction analysis. researchgate.netnih.govresearchgate.net These studies, in conjunction with DFT calculations, indicate that each antimony atom possesses a σ-type lone pair of electrons and forms a strong pseudo-π-bond with the adjacent silicon atom through hyperconjugative donation of the π-type lone pair at the antimony atom into the Si-N σ* molecular orbital. researchgate.netnih.govresearchgate.net This bonding motif is crucial for the stability and electronic properties of these this compound analogues.
Coordination Chemistry of Ethane 1,2 Diimine Ligands
Complexation with Transition Metals
Ethane-1,2-diimine (B14265607) and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals in various oxidation states. The electronic and steric properties of these diimine ligands can be fine-tuned through substitution, influencing the structure, reactivity, and catalytic activity of the resulting metal complexes.
Divalent Metal Complexes (e.g., Cr(II), Ni(II), Cu(II), Zn(II), Fe(II), Pd(II), Pt(II))
This compound ligands readily form complexes with numerous divalent transition metals. These complexes have been extensively studied for their applications in catalysis, particularly in olefin polymerization. sun.ac.za
Chromium(II): Chromium complexes with α-diimine ligands have been employed in ethylene (B1197577) polymerization. For instance, a Cr(II) complex with N,N'-bis(2,6-difluorophenyl)-2,3-butanediimine, activated by methylaluminoxane (B55162) (MAO), has shown activity in producing high-density polyethylene (B3416737). sun.ac.za
Iron(II): Iron(II) complexes of α-diimine ligands are known to be active catalysts for olefin polymerization. sun.ac.za The synthesis of Fe(II) complexes with tetradentate diimine-dipyrazole ligands has been reported, revealing distorted coordination spheres. acs.org The spin state of these complexes is influenced by ligand substituents, which in turn affects their catalytic behavior. mdpi.com For example, bis(imino)pyridine iron complexes can exist in different spin states depending on the nature of the other ligands present. capes.gov.br The synthesis and structure of various Fe(II) complexes with functionalized diazadiphosphacyclooctanes have also been explored. nih.govmdpi.com
Nickel(II): Nickel(II) α-diimine complexes are highly active catalysts for ethylene polymerization. sun.ac.zamdpi.com The steric and electronic properties of the diimine ligand significantly impact the catalytic activity and the properties of the resulting polymer. mdpi.comrsc.orgrsc.org Bulky substituents on the aryl groups of the diimine ligand are crucial for achieving high catalytic activity and producing high molecular weight polymers by sterically hindering chain transfer processes. mdpi.comrsc.org The coordination geometry around the Ni(II) center can be tuned, for example, to a distorted square-planar geometry in heteroleptic complexes with catecholate ligands. mdpi.com Mixed ligand complexes of Ni(II) with quercetin (B1663063) and diimine ligands have been synthesized and characterized, showing octahedral geometry. nih.gov
Copper(II): Copper(II) complexes with diimine ligands have been synthesized and studied for their structural and biological properties. nih.govmdpi.comajol.inforsc.org For example, mixed ligand Cu(II) complexes with quercetin and diimine ligands have been prepared and characterized as having a square pyramidal geometry. nih.gov The coordination of Cu(II) with phenoxy-ketimine Schiff base ligands has also been reported. mdpi.com
Zinc(II): Zinc(II) complexes with diimine ligands have been synthesized and characterized. sun.ac.zaacs.orgmdpi.com For instance, a Zn(II) complex with a tetradentate naphthalene (B1677914) diimine-dipyrazole ligand has been shown to exhibit luminescence properties that are sensitive to the presence of anions like fluoride. acs.org The synthesis of binuclear Zn(II) diimine complexes has also been reported. mdpi.com
Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes containing α-diimine ligands are also effective catalysts for olefin polymerization. sun.ac.zamdpi.com The electronic effects of ligand substituents play a significant role in the polymerization properties of these catalysts. mdpi.com For instance, electron-donating substituents on the diimine ligand in Pd(II) catalysts can lead to higher molecular weight polyethylene. mdpi.com Mixed ligand complexes of Pd(II) and Pt(II) with diimine and dithiolate ligands have also been investigated. acs.org
Table 1: Selected Divalent Metal Complexes with this compound Derivatives
| Metal Ion | Ligand Type | Key Findings |
|---|---|---|
| Cr(II) | α-diimine | Active in ethylene polymerization. sun.ac.za |
| Fe(II) | α-diimine, tetradentate diimine-dipyrazole | Active polymerization catalysts; spin state influences reactivity. sun.ac.zaacs.orgmdpi.com |
| Ni(II) | α-diimine, mixed ligand with quercetin | Highly active polymerization catalysts; properties tunable by ligand sterics and electronics. mdpi.comrsc.orgnih.gov |
| Cu(II) | Mixed ligand with quercetin, phenoxy-ketimine | Square pyramidal or other geometries; studied for biological activity. nih.govmdpi.com |
| Zn(II) | Tetradentate diimine-dipyrazole, binuclear diimines | Luminescent properties sensitive to anions. acs.orgmdpi.com |
| Pd(II), Pt(II) | α-diimine, mixed ligand with dithiolates | Effective polymerization catalysts; electronic effects of ligands are significant. mdpi.comacs.org |
Monovalent Metal Complexes (e.g., Ag(I), Cu(I))
This compound ligands also form stable complexes with monovalent metal ions like silver(I) and copper(I). These complexes often exhibit interesting structural features and photophysical properties.
Silver(I) Complexes: Silver(I) complexes with diimine ligands have been synthesized and characterized. For instance, Ag(I) can form complexes with phenoxy-ketimine Schiff base ligands in the presence of phosphine (B1218219) co-ligands. mdpi.com Additionally, heteroleptic Ag(I) complexes with both phosphine and diimine ligands have been prepared, sometimes resulting in the formation of one- to three-dimensional structures through intermolecular interactions. doi.org The synthesis of Ag(I) complexes with a rigid tridentate N,P,P-ligand has also been reported to yield compounds with high phosphorescence and thermally activated delayed fluorescence (TADF) properties. acs.org
Copper(I) Complexes: Copper(I) complexes with diimine ligands are of great interest due to their rich photophysical properties, making them potential materials for applications like organic light-emitting diodes (OLEDs). These complexes often feature a distorted tetrahedral geometry. The combination of diimine and phosphine ligands in heteroleptic Cu(I) complexes can lead to enhanced photoluminescence properties. rsc.orgresearchgate.net The emission color of these complexes can be tuned by modifying the diimine and phosphine ligands. rsc.org For example, a series of novel Cu(I) complexes with an s-binap ligand and a diimine ligand have been synthesized and show intense photoluminescence in the solid state. researchgate.net The synthesis of Cu(I) complexes with phenoxy-ketimine Schiff base ligands and phosphine co-ligands has also been achieved. mdpi.com
Higher Oxidation State Complexes (e.g., Co(III), Re(I), Rh(III))
Complexes of this compound and its derivatives with transition metals in higher oxidation states have also been prepared and studied.
Cobalt(III): Mixed ligand complexes of Co(II) can be oxidized to Co(III). For example, Co(II) complexes with quercetin and diimine ligands have been synthesized and characterized as having an octahedral geometry. nih.gov
Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands are a well-studied class of compounds with interesting photophysical and electrochemical properties. researchgate.netnih.gov The general formula for these complexes is often fac-[Re(CO)₃(N^N)X], where N^N is a diimine ligand and X is a halide or another monodentate ligand. The introduction of different substituents on the diimine ligand allows for the fine-tuning of the complex's properties. researchgate.netnih.govrsc.org The coordination geometry around the rhenium atom is typically a distorted octahedron. researchgate.netrsc.org Aerobically stable and substitutionally labile α-diimine rhenium dicarbonyl complexes have also been synthesized. nih.gov The anticancer activity of dinuclear Re(I) complexes has been investigated. mdpi.comrsc.org
Rhodium(III): While less common in the provided context, Rhodium(III) complexes with diimine ligands are known in coordination chemistry and often exhibit octahedral geometry.
Stereochemistry and Chiral Diimine Ligands in Coordination Compounds
The stereochemistry of metal complexes containing this compound ligands is a significant area of research, particularly with the use of chiral ligands for asymmetric catalysis.
Chirality in these coordination compounds can arise from several sources:
Chiral Ligand Backbone: The use of a chiral backbone in the diimine ligand, often derived from a chiral diamine, can induce a specific stereochemistry at the metal center. epfl.chscilit.comnih.gov
Chiral Substituents: Attaching chiral substituents to the diimine ligand can also lead to chiral complexes. epfl.chscilit.comnih.gov
Helical Chirality: The coordination of bidentate ligands like diimines to an octahedral metal center can create helical chirality, designated as Δ (delta) for a right-handed helix and Λ (lambda) for a left-handed helix. libretexts.org
Chiral-at-Metal: In some cases, the arrangement of ligands around the metal center itself can be the source of chirality. csic.es
Chiral diimine ligands have been successfully employed in a variety of asymmetric catalytic reactions. For example, novel chiral naphthyridine diimine ligands have been developed for Ni-catalyzed enantioselective alkylidenecyclopropanations. epfl.chscilit.comnih.gov The synthesis of chiral salen-type ligands from chiral diamines has also been explored for use in asymmetric aziridination reactions. metu.edu.tr The stereochemical properties of Schiff-base transition metal complexes have been investigated using various spectroscopic techniques and theoretical calculations, allowing for the determination of the helicity of the metal complexes. mdpi.com
Influence of Ligand Substituents on Coordination Modes and Geometries
Substituents on the this compound ligand framework have a profound impact on the coordination modes and geometries of the resulting metal complexes. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Electron-donating or electron-withdrawing substituents on the diimine ligand can modulate the electron density at the metal center. mdpi.commdpi.comresearchgate.net This, in turn, influences the strength of the metal-ligand bonds, redox potentials, and the catalytic activity of the complex. For example, in α-diimine Pd(II) catalysts, electron-donating substituents can lead to the production of higher molecular weight polyethylene. mdpi.com The position of the substituent on the ligand framework is crucial in determining its electronic influence on the coordinated metal ion. mdpi.com
Steric Effects: The size and bulkiness of substituents, particularly those at the ortho positions of N-aryl groups, play a critical role in determining the coordination geometry and the accessibility of the metal center. mdpi.commdpi.comrsc.orgresearchgate.net In α-diimine Ni(II) and Pd(II) catalysts for olefin polymerization, bulky ortho-substituents are essential to retard chain transfer reactions and produce high molecular weight polymers. mdpi.comrsc.org Steric hindrance can also influence the spin state of the metal ion. mdpi.com For instance, increasing the steric bulk of ortho-substituents on α-diimine ligands in nickel-catalyzed ethylene polymerization leads to a decrease in the branching of the resulting polyethylene. rsc.org
The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the metal complexes for specific applications. rsc.org
Table 2: Influence of Ligand Substituents
| Effect | Description | Example |
|---|---|---|
| Electronic | Electron-donating/-withdrawing groups alter the electron density at the metal center, affecting bond strengths and catalytic activity. mdpi.commdpi.comresearchgate.net | Electron-donating groups on α-diimine Pd(II) catalysts increase polyethylene molecular weight. mdpi.com |
| Steric | Bulky substituents influence coordination geometry, access to the metal center, and can control reaction pathways. mdpi.commdpi.comrsc.orgresearchgate.net | Bulky ortho-substituents in α-diimine Ni(II) catalysts are crucial for high polymerization activity. mdpi.comrsc.org |
Multimetallic and Binuclear Diimine Complexes
This compound ligands can also be incorporated into multimetallic and binuclear complexes, where two or more metal centers are held in close proximity. These complexes are of interest for their potential in cooperative catalysis, unique spectroscopic properties, and as models for bimetallic active sites in enzymes.
Binuclear complexes can be formed using bridging ligands that incorporate two diimine units or by using diimine ligands that chelate to one metal center while also providing a binding site for a second metal. Studies on binuclear Schiff base metal complexes have shown that they can exhibit enhanced luminescence compared to their mononuclear counterparts. walshmedicalmedia.com
Examples of binuclear diimine complexes include:
Heterodinuclear α-diimine complexes: The synthesis and spectroscopic properties of heterodinuclear α-diimine complexes containing an asymmetric bridging hydride have been reported. uu.nluu.nl
Binuclear molybdenum carbonyl complexes: The synthesis and electrochemical properties of binuclear molybdenum carbonyl complexes with bridging α,α′-diimine ligands have been investigated. capes.gov.br
Binuclear Co(II), Ni(II), Cu(II), and Zn(II) diimine complexes: The synthesis and characterization of new binuclear diimine complexes of these metals have been reported, with the diimine ligand acting in a tetradentate fashion to coordinate to two metal centers. mdpi.com
Dinuclear Re(I) complexes: The anticancer activity of dinuclear Re(I) complexes has been shown to be greater than their mononuclear analogues in some cases, suggesting a synergistic effect between the two metal ions. mdpi.comrsc.org
The close proximity of the metal centers in these complexes can lead to metal-metal interactions that influence their electronic and magnetic properties.
Complexation with Main Group Elements (e.g., Lithium, Aluminum, Gallium, Silicon, Antimony)
The coordination chemistry of α-diimine ligands, including this compound and its derivatives, extends beyond transition metals to include a variety of main group elements. These complexes exhibit diverse structural features and reactivity, often influenced by the electronic properties of both the main group element and the redox-active diimine ligand.
Lithium: this compound derivatives can form complexes with alkali metals like lithium. In some instances, lithium ions coordinate to the dianionic form of the ligand, known as an ethene-1,2-diamido ligand. For example, a binuclear chromium complex features two chelating bis(2,6-diisopropylphenyl)ethene-1,2-diamido ligands where two lithium ether adducts are coordinated in an η⁴ mode to the ligand backbone. iucr.org The lithium atoms in these structures can also participate in bridging interactions, for instance, in dimeric lithium diazapentadienyl complexes. rsc.org
Aluminum: Aluminum complexes with redox-active α-diimine ligands have been synthesized to explore multielectron redox chemistry, a domain where conventional aluminum compounds are typically inactive. iucr.org By coordinating these non-innocent ligands to an aluminum center, it is possible to create complexes capable of participating in redox catalysis. iucr.org The synthesis and characterization of several α-diimine aluminum complexes with varied ligand substitution patterns and oxidation states have been reported, analyzed through methods like X-ray diffraction and cyclic voltammetry. iucr.org
Gallium: The complexation of α-diimine ligands with gallium is well-documented, revealing the interplay between the metal's oxidation state and the ligand's redox level. rsc.org A convenient method for synthesizing gallium(III) complexes with α-diimine ligands in their radical anion form involves the transmetallation reaction of corresponding cobalt(II) complexes with metallic gallium. researchgate.net This process results in both a transfer of the ligand and a one-electron reduction of the diimine. researchgate.net
Studies on the reduction of dichloro gallium(III) α-diimine complexes have shown that the process can lead to different products depending on the stoichiometry and the ligand's steric bulk. rsc.orgrsc.org For example, reduction can yield Ga(III) complexes with a dianionic ligand, Ga(II)-Ga(II) bonded dimers with radical anionic ligands, or even anionic digallium complexes. rsc.orgrsc.org This demonstrates that the redox process can be centered on either the ligand or the metal, a hallmark of non-innocent ligand behavior. rsc.org
Silicon and Antimony: The concept of this compound as a structural motif has been extended to heavier p-block elements. Researchers have successfully synthesized compounds containing alternating silicon and antimony atoms that are isoelectronic to this compound. cdnsciencepub.com These molecules, such as Tip─Sb═LSi─LSi═Sb─Tip (where L is an amidinato ligand), are prepared through the reduction of antimony dihalides in the presence of a silylene chloride. cdnsciencepub.com Quantum mechanical studies indicate that these compounds possess delocalized pseudo-π molecular orbitals that arise from hyperconjugative interactions between the Sb π-type lone pair and the Si-N σ* molecular orbital, making them heavy analogues of classic π-delocalized systems like this compound. cdnsciencepub.com
Non-Innocent Ligand Behavior in Diimine Metal Complexes
This compound and its substituted analogues are classic examples of "non-innocent" ligands. rsc.orgacs.org A non-innocent ligand is one where the oxidation state is ambiguous and which can actively participate in the redox chemistry of the complex, rather than acting as a passive spectator to metal-centered events. researchgate.netmdpi.com
α-diimine ligands are redox-active and can exist in three distinct oxidation states. acs.org
Neutral (L⁰): The neutral 1,4-diaza-1,3-diene form.
Radical Anion (L•⁻): A one-electron reduced form.
Dianion (L²⁻): A two-electron reduced form, often described as an enediamido ligand.
This ability to accept and store electrons allows the diimine ligand to function as an electron reservoir, stabilizing metal centers in various, including low-valent, oxidation states. acs.orgresearchgate.net The electronic structure of a given complex—whether the redox changes are assigned to the metal or the ligand—can be subtle. For example, a formally Cr(I) complex might be better described as a Cr(II) ion antiferromagnetically coupled to a diimine radical anion.
The specific redox state of the ligand can be inferred from structural and spectroscopic data. Upon reduction from the neutral form to the radical anion and then to the dianion, characteristic changes occur in the bond lengths of the ligand's backbone.
| Redox State | C=N Bond Length (Å) | C-C Bond Length (Å) | Description |
| Neutral Ligand (L⁰) | Shorter (double bond character) | Longer (single bond character) | The ligand is in its unperturbed 1,4-diaza-1,3-diene form. |
| Radical Anion (L•⁻) | Elongated | Shortened | The C=N bonds lengthen and the central C-C bond shortens, indicating delocalization of the unpaired electron over the N-C-C-N fragment. |
| Dianion (L²⁻) | Further Elongated | Further Shortened | The bond lengths approach those expected for C-N single bonds and a C=C double bond, consistent with an enediamide structure. |
This behavior is clearly demonstrated in a series of chromium complexes where the diimine ligand is found in different redox states. The reduction of the ligand allows the metal to maintain a more common oxidation state, effectively distributing the electron density of the complex between the metal and the ligand. This non-innocent behavior is crucial in the design of catalysts, as the ligand can participate directly in catalytic cycles by accepting, donating, or transferring electrons. iucr.orgresearchgate.net
Spectroscopic and Structural Elucidation of Ethane 1,2 Diimine Systems
Vibrational Spectroscopy (IR, FTIR) and Characteristic Band Assignments
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. In ethane-1,2-diimine (B14265607) systems, the most characteristic vibration is the C=N stretching frequency.
The infrared (IR) and Fourier-transform infrared (FTIR) spectra of this compound and its derivatives display a strong absorption band corresponding to the C=N stretching vibration, which typically appears in the range of 1615–1660 cm⁻¹. msu.edu For instance, in N,N'-dimesityl-1,2-bis(2,6-dichlorophenyl)this compound, the C=N stretch is observed at 1642 cm⁻¹. osti.gov The exact position of this band is sensitive to the nature of the substituents on the nitrogen atoms and the carbon backbone.
In metal complexes of this compound, the C=N stretching frequency often shifts upon coordination to a metal center. This shift can be either to a lower or higher wavenumber, depending on the nature of the metal and the type of coordination. Additionally, the IR spectra of these complexes may show new bands corresponding to metal-ligand vibrations.
Computational studies on the conformers of 1,2-diiminoethane have provided detailed assignments of their vibrational frequencies. For the lowest-energy anti-(E,E) conformer, a strong band is predicted at 1151.3 cm⁻¹, with weaker features at 1615.6 cm⁻¹ and a likely misassigned N–H antisymmetric stretch that should be closer to 2930 cm⁻¹. acs.org Another feature of similar magnitude to the N-H stretch is predicted at 1342.2 cm⁻¹. acs.org
Table 1: Characteristic IR Frequencies for this compound and Related Compounds
| Compound | C=N Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |
|---|---|---|---|
| N,N'-dimesityl-1,2-bis(2,6-dichlorophenyl)this compound | 1642 | 3003, 2952, 2908 (C-H) | osti.gov |
| anti-(E,E)-1,2-diiminoethane (computed) | 1615.6 | 1151.3, 1342.2, ~2930 (N-H) | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound systems in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The iminic protons (H-C=N) of this compound derivatives typically resonate as a singlet in the downfield region of the spectrum. For example, in (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound, the iminic protons appear at δ 8.16 ppm. The chemical shift of these protons is influenced by the electronic nature of the aryl or alkyl substituents on the nitrogen atoms. Aromatic protons and protons of the substituents will also show characteristic signals.
¹³C NMR: The iminic carbon (C=N) signal in ¹³C NMR spectra is also highly characteristic, appearing in the range of δ 159-164 ppm. For instance, the C=N carbon in (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound is found at δ 163.1 ppm. The chemical shifts of the aromatic and substituent carbons provide further structural confirmation. mdpi.comnih.gov
In metal complexes, changes in the NMR spectra can indicate coordination. The chemical shifts of the iminic protons and carbons, as well as those of the substituents, can be affected by the metal center. researchgate.net
Table 2: Selected ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃
| Compound | ¹H NMR (δ, ppm) H-C=N | ¹³C NMR (δ, ppm) C=N | Reference |
|---|---|---|---|
| (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound | 8.16 (s, 2H) | 163.1 | |
| (E,E)-N¹,N²-dimesitylthis compound | 8.11 (s, 2H) | Not specified | |
| (E,E)-N¹,N²-bis(4-tert-butylphenyl)this compound | 8.47 (s, 2H) | 159.3 | |
| (E,E)-N¹,N²-bis(4-methoxyphenyl)this compound | 8.43 (s, 2H) | 159.8 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence, Metal-to-Ligand Charge Transfer (MLCT))
Electronic spectroscopy provides valuable information about the electronic transitions within this compound systems and their metal complexes.
UV-Vis Absorption: Free this compound ligands typically exhibit two main absorption bands in the UV-Vis spectrum. These correspond to π-π* and n-π* electronic transitions. researchgate.net For example, a diimine ligand showed peaks at 300 nm and 355 nm. researchgate.netmdpi.com
Upon complexation with a metal, new absorption bands may appear, often in the visible region. These are frequently assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). researchgate.netmdpi.commdpi.comlibretexts.org MLCT bands are common in complexes with metals in low oxidation states and ligands with low-lying π* orbitals. libretexts.org For example, the intense color of [Cr(CO)₄(N,N'-dimesitylethylenediimine)] is attributed to an MLCT band at 595 nm. nih.gov The energy of these transitions can be influenced by the metal, the substituents on the diimine ligand, and the solvent. mdpi.comacs.org
Luminescence: Some this compound complexes exhibit luminescence, which is the emission of light from an electronically excited state. walshmedicalmedia.com This property is of interest for applications in areas such as organic light-emitting diodes (OLEDs). The emission can originate from ligand-centered (LC) excited states or from charge-transfer excited states. walshmedicalmedia.comacs.orgmdpi.com For instance, certain diimine-Pt(IV) complexes are luminescent in both solution and the solid state. mdpi.com The luminescence properties, including the emission wavelength and quantum yield, are highly dependent on the specific metal and ligand structure. walshmedicalmedia.comacs.org
Table 3: Electronic Absorption Data for this compound Systems
| Compound/Complex | Absorption Bands (λ_max, nm) | Assignment | Reference |
|---|---|---|---|
| Diimine free ligand | 300, 355 | π-π, n-π | researchgate.netmdpi.com |
| Co(II)-diimine complex | 300, 355, 450 | Ligand, Charge Transfer | mdpi.com |
| Cu(II)-diimine complex | 300, 365, 395, 425 | LMCT, d-d | mdpi.com |
| [Cr(CO)₄(dimesitylethylenediimine)] | 595 | MLCT | nih.gov |
X-ray Diffraction Crystallography for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.
Ligand Conformations and Geometric Parameters
X-ray crystallography reveals the precise bond lengths, bond angles, and torsion angles within the this compound ligand. The N-C-C-N backbone can adopt different conformations. In many cases, the ligand adopts a trans conformation about the C-C bond to minimize steric hindrance. The C=N bond lengths are typically in the range of 1.25-1.28 Å, consistent with a double bond. Upon coordination, these parameters can change. For example, in some reduced diimine complexes, the C-N distances are significantly longer, and the C-C distances are shorter, suggesting a change in the electronic structure of the ligand. acs.org
Metal Coordination Geometries and Distortions
In metal complexes, this compound acts as a bidentate ligand, chelating to the metal center through its two nitrogen atoms to form a five-membered ring. The coordination geometry around the metal can vary widely, including distorted octahedral, square planar, and tetrahedral arrangements. nih.govnih.govscielo.br
For example, in a dinuclear chromium(II) complex, each chromium center is coordinated by one chelating diimine ligand and has a distorted octahedral geometry. nih.govresearchgate.net In a silver(I) complex, the coordination geometry is described as a distorted tetrahedron. scielo.br The bite angle of the diimine ligand (N-M-N) is typically around 75-80°, which can contribute to distortions from ideal geometries. scielo.br
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules are arranged in a crystal is determined by a variety of intermolecular interactions. In this compound systems, hydrogen bonding and π-stacking are often important.
Hydrogen Bonding: If the diimine ligand has N-H or other hydrogen-bond donor groups, these can form hydrogen bonds with acceptor atoms in neighboring molecules, influencing the crystal packing. nih.govnih.gov Even weaker C-H···X (where X can be O, N, or an aromatic ring) interactions can play a role in the supramolecular assembly. nih.govacs.org
π-Stacking: The aromatic rings of aryl-substituted ethane-1,2-diimines can engage in π-stacking interactions, where the rings are arranged in a face-to-face or offset manner. researchgate.netrsc.org These interactions are a significant driving force in the self-assembly of these molecules in the solid state. acs.orgrsc.orgmdpi.com The interplanar distances in π-stacking interactions are typically in the range of 3.3-3.8 Å.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound |
| (E,E)-N¹,N²-bis(4-bromo-2,6-diethylphenyl)this compound |
| (E,E)-N¹,N²-bis(4-tert-butylphenyl)this compound |
| (E,E)-N¹,N²-dimesitylthis compound |
| 1,2-diiminoethane |
| [Cr(CO)₄(N,N'-dimesitylethylenediimine)] |
| This compound |
| Glyoxal (B1671930) |
| IrCl(C₂H₄)(α-diimine) |
Mass Spectrometry in Compound Characterization
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. In the context of this compound and its derivatives, mass spectrometry serves as a crucial tool for confirming molecular formulas and investigating fragmentation patterns, which can illuminate the molecule's structure.
When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a molecular fingerprint. For amine compounds, a key fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org The molecular ion peak for compounds with an even number of nitrogen atoms, like this compound, will be an even number. libretexts.org
In the study of this compound systems, mass spectrometry is frequently used to characterize more complex derivatives and metal complexes. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, thermally labile molecules like metal complexes without causing extensive fragmentation. Research on neodymium (III) complexes incorporating an this compound-based ligand, 2,2'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))diphenol, demonstrated the utility of ESI-MS. The analysis showed distinct molecular ion peaks for the ligand and its corresponding binary and ternary neodymium complexes, confirming their proposed molecular formulas. ekb.eg Similarly, high-resolution mass spectrometry (HRMS) has been employed to confirm the structures of various substituted this compound ligands and their organometallic adducts, such as those with boron. osti.gov
The table below summarizes mass spectrometry data for several compounds containing the this compound motif, showcasing the molecular ions detected.
| Compound | Ionization Method | Observed m/z | Inferred Ion | Reference |
| 2,2'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))diphenol (H₂L) | ESI | 269.07 | [H₂L+H]⁺ | ekb.eg |
| [Nd(L)₂Cl₂]Cl·H₂O | ESI | 802.21 | Molecular Ion | ekb.eg |
| [Nd(L)₂(I)₂]Cl₃·H₂O | ESI | 937.82 | Molecular Ion | ekb.eg |
| N,N′-Bis(2,6-diisopropylphenyl)-1,2-bis(pentafluorophenyl)-ethane-1,2-diimine | ESI-HRMS | 641.1057 | [M+H]⁺ | osti.gov |
| MesDAB(Bcat)₂ | ESI-HRMS | 547.2519 | [(M+H₂O)-H]⁻ | |
| ((1E,2E)-N¹,N²-dimesitylacenaphthylene-1,2-diimine)B₂(thiocat)₂ | ESI-HRMS | 671.2982 | [(M+H₂O)-H]⁻ |
Mössbauer Spectroscopy for Electronic State Probing
Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is an exceptionally sensitive technique for probing the local electronic environment of iron nuclei. It provides valuable insights into the oxidation state, spin state, and coordination geometry of iron in complexes containing this compound (or related diimine) ligands. d-nb.infomdpi.com The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is highly sensitive to the oxidation and spin state of the iron center. mdpi.com Different ranges of δ values are characteristic of specific iron states (e.g., high-spin Fe(II), low-spin Fe(II), high-spin Fe(III), low-spin Fe(III)).
The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the surrounding electric field gradient (EFG). A non-zero ΔE_Q indicates an asymmetric electronic or geometric environment around the iron atom. mdpi.com Its magnitude provides information about the symmetry of the coordination sphere and the electronic configuration of the iron ion.
In studies of pyridine(diimine) iron complexes, Mössbauer spectroscopy has been instrumental. For example, zero-field ⁵⁷Fe Mössbauer spectra of four-coordinate iron methyl complexes with C_S-symmetric pyridine(diimine) ligands recorded at 80 K showed quadrupole doublets with isomer shifts (δ) of 0.52–0.53 mm/s and large quadrupole splittings (ΔE_Q) between 1.39 and 1.45 mm/s, which are consistent with high-spin Fe(II) centers. nih.gov In contrast, pentamethylcyclopentadienyl iron complexes with α-diimine ligands exhibited isomer shifts of 0.41-0.48 mm/s, consistent with low-spin Fe(III) compounds. osti.gov
The technique can also distinguish between different species in a sample or track changes during a reaction. Freeze-quench Mössbauer spectroscopy has been used to identify transient intermediates in catalytic cycles involving iron-diimine complexes. acs.org For instance, in a catalytic reaction, a major species with δ = 0.28 mm/s and |ΔE_Q| = 0.61 mm/s was identified as an iron(II) metallacycle, while a minor component with different parameters (δ = 0.30 mm/s, |ΔE_Q| = 1.04 mm/s) was assigned as a stereoisomer. acs.org This demonstrates the power of the technique in elucidating the electronic structures of distinct but related complexes within a system. acs.orgnih.govacs.org Furthermore, Mössbauer spectroscopy can track valence tautomerism, as shown in an iron tris(diimine) complex where a transition from a low-spin Fe(III) state to a high-spin Fe(II) state was observed upon heating. rsc.org
The following table presents Mössbauer parameters for a selection of iron complexes featuring diimine ligands, illustrating the range of electronic structures that can be probed.
| Compound/System | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Inferred Iron State | Reference |
| (C_S-PDI)Fe-CH₃ Complexes (e.g., 1-CH₃, 2-CH₃) | 0.52 - 0.53 | 1.39 - 1.45 | 80 | High-Spin Fe(II) | nih.gov |
| (PDI)Fe Metallacycle (7a) | 0.28 | 0.61 | 80 | Iron(II) Metallacycle | acs.org |
| (PDI)Fe Metallacycle Isomer (7b) | 0.30 | 1.04 | 80 | Iron(II) Metallacycle | acs.org |
| [(MePDI)Fe(N₂)]₂(μ-N₂) | 0.37 | 0.49 | 80 | Low-Spin Fe(0) Dimer | acs.org |
| (MesDI)Fe(C₅Me₅) (Fe1) | 0.41 | 0.58 | 80 | Low-Spin Fe(III) | osti.gov |
| (MesPI)Fe(C₅Me₅) (Fe2) | 0.48 | 0.57 | 80 | Low-Spin Fe(III) | osti.gov |
| [Fe(5Cl-L)(NCS)] (Complex 1) | 0.221 | 2.739 | 77 | Low-Spin Fe(III) | mdpi.com |
| [Fe(5Cl-L)(NCS)] (Complex 1) | 0.287 | 0.640 | 325 | High-Spin Fe(III) | mdpi.com |
| Iron tris(diimine) Complex (4) | ~0.1 | ~3.5 | 80 | Low-Spin Fe(III)-(L˙⁻)(L⁰)₂ | rsc.org |
| Iron tris(diimine) Complex (4) | ~0.9 | ~2.2 | 400 | High-Spin Fe(II)-(L⁰)₃ | rsc.org |
Computational and Theoretical Investigations of Ethane 1,2 Diimine and Its Complexes
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecules like ethane-1,2-diimine (B14265607) and its complexes. wikipedia.orgmpg.de This computational quantum mechanical method allows for the calculation of a many-electron system's properties based on its spatially dependent electron density. wikipedia.orgscispace.com Unlike traditional methods that focus on the complex many-electron wavefunction, DFT offers a computationally more feasible approach, making it suitable for large systems. mpg.de
DFT studies have been instrumental in understanding the electronic environment of this compound analogues and their metal complexes. For instance, in studies of heavy analogues of this compound, such as bis(pseudo-silapnictene) compounds, DFT calculations have been employed to explore their equilibrium geometry and bonding. researchgate.net These quantum mechanical calculations are often performed at a high level of theory, such as M06/def2‐TZVPP//BP86‐D3(BJ)/def2‐SVP, to ensure accuracy. researchgate.netresearcher.life Solid-state DFT calculations have also been used to establish interaction and lattice energies in cocrystal polymorphs, correlating computational outcomes with experimental results. researcher.life Furthermore, DFT has been applied to elucidate the electronic structure of pyridine(diimine) iron methyl complexes, which are precursors in catalytic reactions. nih.govacs.org These studies combine computational data with experimental results from techniques like Mössbauer spectroscopy to determine electronic ground states and understand how electronic features enable specific reaction pathways. nih.govacs.org
Analysis of Molecular Orbitals and Bonding Characteristics (e.g., Pseudo-π-bonds, Hyperconjugative Interactions)
Molecular orbital (MO) analysis provides a detailed picture of the bonding within a molecule. In this compound and its analogues, unique bonding characteristics such as pseudo-π-bonds and hyperconjugative interactions have been identified through computational studies.
Hyperconjugation, the interaction between an occupied bond orbital and a vicinal unoccupied antibonding orbital, plays a significant role in the stability and structure of these molecules. mdpi.com In heavy analogues of this compound, quantum mechanical studies have revealed the presence of delocalized pseudo-π molecular orbitals that arise from such hyperconjugative interactions. researcher.liferesearchgate.netnih.gov Specifically, a strong pseudo-π-bond can be formed by the hyperconjugative donation of a π-type lone pair on one atom (e.g., Antimony) into the sigma-antibonding (σ*) molecular orbital of an adjacent bond (e.g., Si-N). researchgate.netnih.gov This interaction leads to a delocalization of electron density across the molecular skeleton. researchgate.net While the extent of this delocalization may be less than in classical π-conjugated systems, it is a crucial feature of their bonding. researchgate.netresearcher.life
These hyperconjugative interactions are not merely theoretical constructs; they have tangible effects on molecular reactivity. Despite being stabilized by these interactions, the lone pairs involved can remain highly reactive. researchgate.netresearcher.life The table below summarizes key findings from Natural Bond Orbital (NBO) analysis on a model system, illustrating the energy associated with these stabilizing interactions.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| Lone Pair (LP) of N | σ(C-C) | High |
| σ(C-H) | σ(C-N) | Moderate |
| σ(C-C) | σ*(C-N) | Low |
This table is illustrative, based on typical hyperconjugative interactions in similar chemical systems.
Conformational Analysis and Isomerism of this compound
Conformational isomerism involves different spatial arrangements of atoms, known as conformers, that arise from rotation around single bonds. libretexts.orgopenstax.org For this compound, rotation around the central C-C single bond gives rise to several conformers, analogous to the well-studied case of ethane (B1197151). byjus.com The primary conformations are the staggered and eclipsed forms. openstax.org
The staggered conformation, where the substituents on the two carbons are as far apart as possible, is generally the most stable due to minimized torsional strain. openstax.org The eclipsed conformation, where substituents are aligned, represents an energy maximum. openstax.org These conformers are often visualized using Newman projections. libretexts.org
In substituted molecules like ethane-1,2-diol, intramolecular forces can alter the relative stability of conformers. For ethane-1,2-diol, the gauche conformation is found to be more stable than the anti conformation, a phenomenon attributed to stabilizing intramolecular hydrogen bonding. pearson.com A similar effect can be anticipated for this compound, where intramolecular hydrogen bonding between the amine hydrogen of one nitrogen and the lone pair of the other nitrogen could stabilize a gauche-like conformation. Computational studies are essential for determining the precise energy differences between these conformers.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Feature |
| Anti (Staggered) | 180° | 0 (Reference) | Minimized steric hindrance |
| Gauche (Staggered) | ~60° | Potentially < 0 | Stabilized by intramolecular H-bonding |
| Eclipsed | 0° | Highest | Maximized torsional and steric strain |
Relative energies are hypothetical and serve to illustrate the expected trend for this compound.
Excited State Dynamics and Photophysical Properties
The photophysical properties of this compound derivatives, particularly when complexed with transition metals, are of significant interest for applications in light-emitting devices and bioimaging. uef.fi The coordination of a diimine ligand to a metal center can dramatically alter the electronic transitions, leading to tunable photophysical characteristics like absorption and emission wavelengths and excited-state lifetimes. uef.fi
Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are pivotal in modeling the excited states and predicting photophysical properties. rsc.orgresearchgate.net These calculations can identify the nature of the electronic transitions, which are often metal-to-ligand charge-transfer (MLCT) in character. rsc.orgnih.gov Upon photoexcitation, the molecule is promoted to an excited state, and its subsequent relaxation pathways determine its photophysical behavior, such as fluorescence or phosphorescence. uef.fi
Studies on various metal-diimine complexes have unraveled their excited-state dynamics. For example, in certain dinuclear platinum(II) complexes with bridging ligands, photoexcitation leads to rapid relaxation (within picoseconds) to a triplet ligand-centered (³LC) excited state that can persist for microseconds. rsc.org Similarly, investigations into rhenium(I) diimine complexes using time-resolved infrared (TR-IR) spectroscopy combined with quantum calculations revealed that metal-to-ligand charge transfer can occur in one unit of a dinuclear complex, causing a geometric deformation in the excited state. researchgate.net
The table below presents sample photophysical data for a hypothetical metal-diimine complex, illustrating the type of information gained from these studies.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) |
| [Re(CO)₂(diimine)(PPh₃)₂]⁺ | 450 | 620 | 0.15 | 1.2 µs |
| [Ru(diimine)(bpy)₂]²⁺ | 480 | 650 | 0.08 | 800 ns |
Data is representative of typical values for such complexes.
Prediction of Reactivity Profiles and Proton Affinity
Theoretical calculations are a powerful tool for predicting the reactivity of molecules. For this compound and its analogues, computational studies have been used to forecast reactivity patterns and calculate properties like proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of a molecule.
In studies of heavy analogues of this compound that feature pseudo-π-bonds, proton affinity calculations have indicated that the pseudo-π-bond, resulting from hyperconjugative interactions, is more reactive than the σ-type lone pair. researcher.liferesearchgate.netnih.gov These lone pairs, despite being stabilized by hyperconjugation, are very reactive, as shown by their very high calculated first and second proton affinities. researchgate.netresearcher.life
In a more practical application, the reactivity and site-selectivity of a palladium-catalyzed C-H arylation reaction using a (1E,2E)-N1,N2-bis(2,6-di(pentan-3-yl)phenyl)this compound ligand were investigated. rsc.org As part of this work, the proton affinity was calculated at every C-position in the arene substrates to see if a correlation existed with the observed regioselectivity of the reaction. rsc.org Although no simple correlation was found in that specific case, it demonstrates the use of calculated proton affinity as a descriptor to rationalize or predict chemical reactivity. rsc.org
Modeling of Catalytic Mechanisms and Reaction Pathways
This compound and its derivatives are ubiquitous ligands in transition metal catalysis. Computational modeling plays a crucial role in elucidating the complex mechanisms of these catalytic reactions.
One significant area of study is the activation of catalyst precursors. The mechanism of bimolecular reductive elimination of ethane from pyridine(diimine) iron methyl complexes has been detailed through a combination of kinetic studies, crossover experiments, and computational modeling. nih.govacs.org This reaction forms dinitrogen or butadiene iron complexes that are active precatalysts for [2+2] cycloaddition reactions. nih.govacs.org The modeling helps to understand the electronic and steric features of the iron complexes that facilitate this unusual activation pathway. nih.gov
In the field of polymerization, α-diimine nickel complexes are well-known catalysts for producing branched polyethylene (B3416737) from ethylene (B1197577). mdpi.com Theoretical modeling has been essential in understanding the catalytic cycle, including ethylene coordination and insertion, and the "chain-walking" mechanism that leads to branching. mdpi.com These studies have also explored the role of different nickel oxidation states, such as Ni(I) and Ni(III), which can be stabilized by the redox-active diimine ligand and participate in the catalytic cycle via two-electron pathways. nih.gov
Furthermore, diimine ligands are employed in palladium-catalyzed cross-coupling reactions. Mechanistic investigations, often supported by DFT, aim to understand how the catalyst operates, for example, through a concerted metalation-deprotonation pathway, to rationalize reaction rates and selectivities. rsc.org
Reactivity and Organic Transformations Involving Ethane 1,2 Diimine Systems
Participation in Heterocyclic Compound Synthesis (e.g., Imidazoles)
Ethane-1,2-diimine (B14265607) and its derivatives are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, most notably imidazoles. The formation of the this compound intermediate is a crucial step in multicomponent reactions that lead to the imidazole (B134444) core.
A notable example is the TMSOTf-catalyzed synthesis of trisubstituted imidazoles from 1,2-diketones and aldehydes, using hexamethyldisilazane (B44280) as the nitrogen source. nih.gov In this process, a 1,2-diimine intermediate is formed in situ, which then undergoes intramolecular cyclization to yield the imidazole ring. nih.gov The formation of this diimine intermediate has been confirmed by mass spectrometry analysis. nih.gov The reaction proceeds efficiently under microwave irradiation and solvent-free conditions, highlighting a green chemistry approach. nih.gov
Furthermore, spectroscopic evidence has confirmed that 1,2-diiminoethane is a key intermediate in imidazole synthesis. nih.govrsc.org Studies involving the irradiation of 1,2-diazidoethane (B1593744) in aqueous solution have led to the formation of imidazoles, underscoring the role of diimines as fundamental building blocks in N-heterocyclic chemistry. nih.govrsc.org
The versatility of diimines in heterocyclic synthesis extends to their use in preparing other important structures. For instance, because of their bifunctional nature, they readily form heterocycles like imidazolidines. atamanchemicals.com
Table 1: Examples of Imidazole Synthesis Involving Diimine Intermediates
| Reactants | Catalyst/Conditions | Intermediate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2-Diketone, Aldehyde, Hexamethyldisilazane | TMSOTf, Microwave, 150°C | This compound derivative | 2,4,5-Trisubstituted imidazole | 79-93% | nih.gov |
Reductive Elimination Processes in Metal Complexes
This compound and its derivatives, often as part of larger ligand frameworks like pyridine(diimine) (PDI), play a significant role in the chemistry of metal complexes, particularly in facilitating reductive elimination reactions. This process is a crucial step in many catalytic cycles.
In the context of iron and palladium chemistry, diimine-ligated metal complexes have been shown to undergo reductive elimination of ethane (B1197151). For example, certain pyridine(diimine) iron methyl complexes undergo bimolecular reductive elimination of ethane to form catalytically active iron dinitrogen species. acs.orgosti.govnih.gov The steric and electronic properties of the diimine ligand significantly influence the rate and feasibility of this reaction. acs.orgosti.govnih.gov For instance, aryl-substituted (MePDI)FeCH₃ and (EtPDI)FeCH₃ readily eliminate ethane at room temperature, while the more sterically hindered (iPrPDI)FeCH₃ is inert under the same conditions. acs.orgnih.gov
Similarly, palladium(II) dimethyl complexes featuring azopyridine ligands, which contain a diimine-like motif, spontaneously undergo reductive elimination of ethane upon dissolution in polar solvents. acs.org This reaction is facilitated by the redox-active nature of the azopyridine ligand. acs.org The mechanism often involves a bimolecular methyl transfer between metal centers prior to the final C-C bond-forming step. acs.org
The study of these reductive elimination processes is critical for understanding catalyst activation pathways. For instance, the addition of butadiene to pyridine(diimine) iron methyl complexes induces ethane elimination, generating iron butadiene complexes that are active precatalysts for [2+2] cycloaddition reactions. acs.orgosti.gov
Transformation to Diamines via Reduction
A fundamental transformation of ethane-1,2-diimines is their reduction to the corresponding ethane-1,2-diamines. This reaction is a cornerstone in synthetic chemistry as it provides access to a wide array of vicinal diamines, which are important ligands for metal complexes and key building blocks for more complex molecules. semanticscholar.orgmeilerlab.org
The reduction of the C=N double bonds in diimines can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its effectiveness and ease of handling. semanticscholar.orgmeilerlab.org These reductions often proceed smoothly in alcoholic solvents like methanol (B129727), providing the corresponding diamines in excellent yields, often without the need for extensive purification. meilerlab.org
An environmentally friendly protocol has been developed for the reduction of di-Schiff bases to their corresponding diamines using sodium borohydride under catalyst- and solvent-free conditions, affording the products in excellent yields. semanticscholar.org This highlights the efficiency and green credentials of this transformation.
The resulting diamines, such as ethylenediamine (B42938) (the parent compound of the class), are widely used in chemical synthesis. wikipedia.org For instance, N,N'-disubstituted 1,2-diamines are precursors for N-heterocyclic carbene (NHC) ligands. beilstein-journals.org
Formation of N-Heterocyclic Carbene (NHC) Ligands from 1,2-Diimines
Substituted ethane-1,2-diimines are crucial precursors in the synthesis of N-heterocyclic carbenes (NHCs), a class of exceptionally versatile and widely used ligands in organometallic catalysis. The synthesis of imidazolium (B1220033) salts, the direct precursors to imidazol-2-ylidene-type NHCs, often starts from a 1,2-diimine. beilstein-journals.org
The general synthetic route involves the condensation of glyoxal (B1671930) with two equivalents of a primary amine or aniline (B41778) to form an N,N'-disubstituted this compound. beilstein-journals.orgresearchgate.netnih.gov This diimine intermediate is then typically reduced to the corresponding diamine. beilstein-journals.org The subsequent cyclization of the diamine with a suitable C1 building block, such as paraformaldehyde and chlorotrimethylsilane (B32843) or triethyl orthoformate, furnishes the imidazolinium or imidazolium salt. beilstein-journals.org
Reactions with Electrophiles and Nucleophiles
The reactivity of this compound systems with electrophiles and nucleophiles is governed by the electronic nature of the imine groups. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic, while the carbon atoms of the C=N bonds are electrophilic, particularly when the nitrogen atoms are protonated or coordinated to a Lewis acid.
Reactions with Electrophiles: The nitrogen atoms of the diimine can react with electrophiles. A key example is the reaction with a C1 electrophile during the synthesis of NHC precursors, as described in the previous section. beilstein-journals.org
Reactions with Nucleophiles: The imine carbons are susceptible to nucleophilic attack. This is a fundamental step in many reactions. For instance, the reduction of diimines to diamines with hydride reagents like NaBH₄ involves the nucleophilic attack of a hydride ion on the imine carbon. semanticscholar.orgmeilerlab.org
In the context of metal-catalyzed reactions, the diimine ligand can influence the reactivity of the metal center towards external nucleophiles and electrophiles. For example, in nickel-catalyzed cross-coupling reactions, the diimine ligand plays a role in the catalytic cycle which involves reactions with both nucleophilic organometallic reagents and electrophilic substrates. researchgate.net The ability of the diimine ligand to act as a redox-active scaffold, accepting and donating electrons, can modulate the reactivity of the metal center, facilitating complex transformations like the 1,2-dicarbofunctionalization of alkenes where both a nucleophile and an electrophile are added across the double bond. researchgate.net
Thermal Decomposition Pathways and Products
The thermal stability and decomposition pathways of this compound and its derivatives, particularly when incorporated into metal complexes, have been investigated to understand their stability and reactivity at elevated temperatures.
Studies on the thermal decomposition of iron(III) complexes with a Schiff base derived from 1,2-diaminoethane (1,2-bis(imino-4'-antipyrinyl)ethane) have shown that the decomposition often occurs in multiple stages. scitechnol.comscirp.org The initial stages can involve the loss of counter-ions, followed by the decomposition of the diimine ligand itself. scitechnol.comscirp.org The decomposition of the ligand can occur in parts, for instance, the loss of half of the ligand molecule at a certain temperature range. scitechnol.comscirp.org The final residue at high temperatures is typically the metal oxide. scitechnol.comscirp.org The nature of the counter-anion (e.g., nitrate, chloride, thiocyanate) has a significant effect on the thermal stability and the specific decomposition temperatures of these complexes. scitechnol.comscirp.org
For the parent, uncomplexed 1,2-diiminoethane, pyrolysis experiments provide insight into its intrinsic thermal stability. In a matrix isolation pyrolysis experiment at 600 °C, 1,2-diiminoethane, generated from 1,2-diazidoethane, was found to decompose into hydrogen cyanide and formaldimine as the main products. nih.govrsc.org This indicates that under high thermal stress, the C-C and C-N bonds of the diimine backbone can cleave.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethane-1,2-diamine |
| Imidazole |
| 1,2-Diketone |
| Aldehyde |
| Hexamethyldisilazane |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) |
| 2,4,5-Trisubstituted imidazole |
| 1,2-Diiminoethane |
| 1,2-Diazidoethane |
| Imidazolidine |
| Pyridine(diimine) iron methyl complex |
| (MePDI)FeCH₃ |
| (EtPDI)FeCH₃ |
| (iPrPDI)FeCH₃ |
| Iron dinitrogen complex |
| Azopyridine palladium dimethyl complex |
| Butadiene |
| Iron butadiene complex |
| Sodium borohydride |
| Methanol |
| N-Heterocyclic Carbene (NHC) |
| Glyoxal |
| Aniline |
| Imidazolium salt |
| Imidazolinium salt |
| Paraformaldehyde |
| Chlorotrimethylsilane |
| Triethyl orthoformate |
| IMes (1,3-Dimesitylimidazol-2-ylidene) |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
| 1,2-Bis(imino-4'-antipyrinyl)ethane |
| Hydrogen cyanide |
| Formaldimine |
Catalytic Applications of Ethane 1,2 Diimine Complexes
Olefin Polymerization and Oligomerization
The application of ethane-1,2-diimine (B14265607) (often as part of a larger, more complex α-diimine ligand structure) in olefin polymerization represents a significant advancement in the field of polymer chemistry. scirp.orgethz.ch These catalysts, particularly those based on nickel and palladium, have demonstrated remarkable activity and the ability to produce polymers with a wide range of microstructures, from linear to highly branched. scirp.orgethz.chlidsen.com
Ethylene (B1197577) Polymerization with α-Diimine Nickel and Palladium Catalysts
In the mid-1990s, a groundbreaking discovery by Brookhart and colleagues showcased the high activity of α-diimine palladium and nickel catalysts for ethylene polymerization, capable of producing high molecular weight polymers. scirp.orglidsen.com These catalysts, often referred to as "Brookhart catalysts," have since been the subject of extensive research. scirp.orgethz.ch The catalytic activity of these systems can be exceptionally high, with some nickel complexes achieving activities on the order of 107 g of polyethylene (B3416737) per mole of nickel per hour. scirp.org
The general structure of these catalysts involves a central nickel or palladium atom coordinated to an α-diimine ligand. The ligands typically feature bulky aryl groups on the nitrogen atoms, which are crucial for stabilizing the active catalytic species and influencing the polymerization process. scirp.orgmdpi.com
Table 1: Ethylene Polymerization Activity of Selected α-Diimine Nickel Catalysts
| Catalyst System | Temperature (°C) | Activity (g PE/(mol Ni·h)) | Molecular Weight (Mn, g/mol) |
|---|---|---|---|
| Unsymmetrical α-diimine nickel/MMAO | - | up to 1.02 × 10⁷ | High |
| α-diimine nickel with dibenzhydryl and phenyl groups/MMAO | 75 | - | >6 × 10⁵ |
| ortho-dibenzhydryl substituted α-diimine nickel | 100 | up to 2.85 × 10⁶ | - |
| Binuclear nickel complexes C6 and C7/MMAO | - | up to 1050 kg/(mol Ni·h) | - |
Data sourced from multiple studies. scirp.orgrsc.orgrsc.org MMAO stands for modified methylaluminoxane (B55162), a common cocatalyst.
Chain-Walking Mechanism and Polymer Microstructure Control
A key feature of α-diimine nickel and palladium catalysts is their ability to undergo a "chain-walking" mechanism. ethz.chrsc.org This process involves the migration of the catalytic metal center along the growing polymer chain through a series of β-hydride elimination and re-insertion steps. ethz.chacs.org This unique behavior allows for the formation of branched polymer structures even when using only ethylene as the monomer. ethz.chresearchgate.net
The degree of branching and the type of branches (e.g., methyl, ethyl, longer chains) can be precisely controlled by tuning the polymerization conditions, such as temperature and ethylene pressure, as well as by modifying the structure of the α-diimine ligand. scirp.orgethz.chacs.org For instance, increasing the polymerization temperature generally leads to a decrease in branching density. scirp.org This control over the polymer microstructure allows for the synthesis of a wide variety of polyethylenes, ranging from amorphous elastomers to semi-crystalline plastics. ethz.ch
Copolymerization of Ethylene with Polar Monomers
A significant advantage of late-transition metal catalysts like α-diimine nickel and palladium complexes is their greater tolerance towards polar functional groups compared to early-transition metal catalysts. nih.govtosoh.co.jp This property enables the direct copolymerization of ethylene with polar monomers, such as acrylates, to produce functionalized polyolefins without the need for protecting groups. rsc.orgrsc.org
The incorporation of polar monomers imparts desirable properties to the resulting polymer, such as improved adhesion, printability, and miscibility. nih.gov The efficiency of this copolymerization and the level of polar monomer incorporation can be influenced by the catalyst structure. For example, α-diimine palladium catalysts with electron-donating substituents have shown to produce copolymers with higher methyl acrylate (B77674) incorporation. mdpi.com Similarly, nickel catalysts with bulky dibenzobarrelene backbones have demonstrated enhanced tolerance towards polar comonomers, successfully preparing functionalized polyethylenes. nih.gov
Density functional theory (DFT) studies on the copolymerization of ethylene with methyl acrylate catalyzed by a Pd-based diimine catalyst have shown a strong electronic preference for the 2,1-insertion pathway for the acrylate monomer. figshare.com
Table 2: Copolymerization of Ethylene with Polar Monomers
| Catalyst System | Polar Monomer | Incorporation Ratio | Molecular Weight (Mn, g/mol) |
|---|---|---|---|
| α-diimine Pd(II) catalysts | Methyl Acrylate (MA) | 0.4–13.8% | 1.1 × 10³ – 79.8 × 10³ |
| Dibenzobarrelene-based α-diimine nickel catalyst | 10-undecen-1-ol (U-OH) | - | ~180 kg/mol |
| azaferrocenylimine/NiBr2 and cocatalyst | Acrylate | 1.7 wt% | - |
Data compiled from various research articles. acs.orgnih.govtosoh.co.jp
Influence of Ligand Steric Hindrance and Substituents on Catalytic Performance
The structure of the α-diimine ligand, particularly the steric bulk and electronic properties of the substituents, plays a crucial role in determining the catalyst's performance. rsc.orgnih.gov Bulky ortho-aryl substituents on the imine nitrogen atoms are essential for retarding chain transfer reactions, which leads to higher molecular weight polymers and increased catalyst stability. mdpi.com
Modifications to the ligand backbone have also been shown to significantly impact catalytic activity and polymer properties. For example, introducing a bulky dibenzobarrelene backbone can enhance the thermal stability of nickel catalysts. mdpi.com The electronic nature of the substituents on the N-aryl rings also influences the polymerization process. mdpi.com Electron-donating groups on α-diimine palladium catalysts can lead to higher polymer molecular weights and more linear polymer topologies. mdpi.comacs.org
Unsymmetrical α-diimine ligands, where the two nitrogen atoms have different substituents, have also been explored. mdpi.com These unsymmetrical catalysts can exhibit unique catalytic properties, sometimes leading to higher activity and producing polymers with different microstructures compared to their symmetrical counterparts. mdpi.com
Homogeneous versus Heterogeneous Catalysis Strategies
While much of the research on α-diimine catalysts has focused on homogeneous systems, where the catalyst is dissolved in the reaction medium, there is growing interest in developing heterogeneous catalysts. ethz.chmdpi.com Heterogenization involves immobilizing the homogeneous catalyst onto a solid support, such as silica (B1680970). mdpi.comresearchgate.net
This approach offers several advantages, including improved polymer morphology, prolonged catalyst lifetime, and easier separation of the catalyst from the polymer product, which is particularly important for industrial applications. mdpi.com Supported α-diimine nickel catalysts have been shown to exhibit enhanced thermal stability and can produce polyethylene with higher molecular weights compared to their homogeneous counterparts. mdpi.comresearchgate.net For instance, a novel α-diimine nickel(II) catalyst with hydroxyl substituents was successfully immobilized on a silica support, leading to improvements in catalyst lifetime, polymer morphology, catalytic activity, and the molecular weight of the resulting polyethylene. mdpi.com
Asymmetric Catalysis
While the primary focus of this compound complexes has been in polymerization, the development of chiral, enantiopure C2-symmetric diimine ligands has opened up avenues for their application in asymmetric catalysis. arkat-usa.orgmdpi.com These chiral ligands, when complexed with a metal center, can create a chiral environment that enables the stereoselective synthesis of molecules.
The synthesis of enantiopure 1,2-diamines, which are precursors to these diimine ligands, is a critical step. arkat-usa.org These chiral diamines and their corresponding diimine derivatives have been used as ligands in metal-catalyzed reactions such as asymmetric transfer hydrogenation of ketones. arkat-usa.org For example, enantiopure fluorous 1,2-diamines and diimines have been successfully employed in such reactions. arkat-usa.org Furthermore, new ruthenium(II) complexes incorporating α-diimine ligands have demonstrated efficient catalytic activity in C-N and C-C bond-forming reactions. acs.org The reduction of 1,2-diimines using an oxazaborolidine catalyst has also been shown to be a highly stereoselective method for preparing enantiomerically pure 1,2-diphenylethylenediamine. capes.gov.br
The continued development of novel chiral this compound-based ligands holds promise for expanding their role in the field of asymmetric synthesis.
Chiral Diimine Ligands in Enantioselective Transformations
The introduction of chirality into the backbone or substituent groups of this compound ligands has paved the way for significant advancements in asymmetric catalysis. By creating a chiral environment around the metal center, these ligands can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
A notable class of these ligands are chiral naphthyridine diimines (NDI), which can be synthesized from C2-symmetric 2,6-di-(1-arylethyl)anilines. scilit.comepfl.ch When complexed with nickel, these ligands, particularly those with fluorinated aryl side arms, have proven highly effective in the reductive enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins. scilit.comepfl.chnih.gov This method provides direct access to a wide array of synthetically valuable alkylidenecyclopropanes with high yields and excellent enantioselectivities. scilit.comepfl.chnih.gov The NDI ligand is crucial as it is redox-active, acting as an electron reservoir that facilitates the catalytic cycle while maintaining the integrity of the dinickel center. epfl.ch
Another successful application involves a chiral diimine derived from (1S,2S)-bis(quinolin-8-yl)ethane, which serves as a pre-catalyst for the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to α,β-enones. mdpi.com This reaction yields the potent anticoagulant (S)-warfarin and its derivatives in high yields (88–92%) and with significant enantioselectivity (85–93% ee) in an aqueous THF medium. mdpi.com The catalyst is generated in situ through the reaction of 8-formylquinoline with a chiral diamine, followed by a stereoselective diaza-Cope rearrangement. mdpi.com
The reduction of diimines themselves can be a route to valuable chiral products. For instance, the highly enantioselective reduction of 1,2-bis(p-methoxyphenylimino)-1,2-diphenylethane using a borane (B79455) reagent catalyzed by a chiral oxazaborolidine complex yields the corresponding diamine derivative in excellent enantiomeric purity. capes.gov.br Subsequent deprotection affords enantiomerically pure (R,R)-1,2-diphenylethylenediamine, a widely used ligand and building block in asymmetric synthesis. capes.gov.br
| Catalyst/Ligand System | Reaction Type | Substrates | Product | Yield | Enantioselectivity (ee or er) | Reference |
|---|---|---|---|---|---|---|
| Chiral Naphthyridine Diimine (NDI*)-Nickel Complex | Alkylidene Transfer | 1,1-Dichloroalkenes + Olefins | Alkylidenecyclopropanes | High | Up to 96:4 er | epfl.chresearchgate.net |
| Chiral Bis(8-quinolyl)ethane-derived Diimine | Michael Addition | 4-Hydroxycoumarin + Benzylideneacetone | (S)-Warfarin | 88-92% | 85-93% ee | mdpi.com |
| Chiral Oxazaborolidine Catalyst | Diimine Reduction | 1,2-bis(p-methoxyphenylimino)-1,2-diphenylethane | (R,R)-1,2-bis(p-methoxyphenylamino)-1,2-diphenylethane | High | Excellent | capes.gov.br |
Applications in Stereoselective Organic Synthesis
Beyond enantioselectivity, diimine ligands are instrumental in diastereoselective reactions, where control over the relative configuration of multiple stereocenters is paramount. The synthesis of vicinal ethylenediamines, a key structural motif in many natural products and ligands, often employs stereoselective strategies involving diimine-related precursors.
A highly diastereoselective method has been developed for the synthesis of chiral α-difluoromethylated and α-monofluoromethylated vicinal diamines. cas.cn This approach involves the nucleophilic addition of fluoromethyl phenyl sulfone reagents to chiral α-amino N-tert-butanesulfinimines. The reaction proceeds with excellent diastereoselectivity (up to >99:1 dr), which is attributed to the directing effect of the chiral sulfinyl group, leading to a non-chelation-controlled nucleophilic addition. cas.cn
Similarly, the bisaziridination of symmetric (E,E)-α-diimines using ethyl nosyloxycarbamate as an aminating agent demonstrates high stereocontrol. acs.org The reaction yields bidiaziridines with complete retention of the starting diimine's configuration. When chiral α-diimines are used, only a single pure diastereomer is formed, resulting from the nucleophilic attack on opposite faces of the conjugated system. acs.org
Carbon Dioxide Fixation Strategies
The chemical fixation of carbon dioxide (CO2), an abundant greenhouse gas, into value-added chemicals is a critical area of sustainable chemistry. Metal complexes featuring diimine and related N,N'-chelating ligands, such as salen (N,N'-bis(salicylidene)this compound), have emerged as effective catalysts for this purpose. nih.govgoogle.com
Bifunctional cobalt-salen complexes, which incorporate both a Lewis acidic metal center and a quaternary phosphonium (B103445) salt unit on the ligand, can catalyze the synthesis of cyclic carbonates from CO2 and various epoxides. nih.gov This transformation proceeds efficiently under mild, solvent-free conditions, representing an environmentally benign pathway. The catalyst is robust and can be recycled multiple times without a significant drop in activity. nih.gov Chromium(III)-salen complexes, used with a Lewis base co-catalyst, are also highly efficient for coupling CO2 with terminal epoxides, including both aromatic and aliphatic variants, to produce cyclic carbonates in nearly quantitative yields. google.com
Furthermore, rhenium and manganese tricarbonyl complexes with α-diimine ligands act as photocatalysts for the reduction of CO2 to carbon monoxide (CO). whiterose.ac.uk The catalytic cycle involves the photoexcitation of the complex, followed by reduction and binding of CO2 to the metal center. The diimine ligand plays a crucial role in this process by accepting an electron into its π* orbital, which facilitates the subsequent steps of CO2 activation and reduction. whiterose.ac.uk Aluminum complexes supported by redox-active acenaphthene-1,2-diimine ligands have also been explored for the fixation and subsequent reduction of CO2. researchgate.net
Metal-Catalyzed Cycloaddition Reactions
Metal-catalyzed cycloaddition reactions are powerful tools for constructing cyclic and polycyclic frameworks. Iron complexes supported by pyridine(diimine) (PDI) ligands, a prominent class of diimine ligands, have been particularly successful in catalyzing [2+2] and [4+4] cycloadditions. nih.govprinceton.eduepfl.ch
Aryl-substituted pyridine(diimine) iron complexes effectively promote the [2+2] cycloaddition of alkenes and dienes to form vinylcyclobutanes. nih.govnih.gov These catalyst systems operate via a mechanism involving an iron metallacycle intermediate. nih.govprinceton.edu The PDI ligand is not merely a spectator; its redox-active nature is crucial, allowing the iron center to maintain a formal +2 oxidation state while the ligand itself can be reduced during the key oxidative coupling and reductive elimination steps. nih.govnih.gov The rigidity of the tridentate PDI pincer ligand is a key design feature that favors an unusual s-trans coordination of the diene, which in turn opens a coordination site for the incoming substrate to engage in the cycloaddition. nih.govnih.gov
In addition to [2+2] reactions, highly tailored chiral α-diimine iron complexes can catalyze the enantioselective cross-[4+4]-cycloaddition of 1,3-dienes. epfl.ch This method provides atom-economic access to variously substituted and functionalized chiral cyclooctadienes, which are valuable scaffolds in natural products and as ligands themselves, with very high yields and enantioselectivities. epfl.ch
| Catalyst System | Reaction Type | Reactants | Product | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Pyridine(diimine) Iron Complex | [2+2] Cycloaddition | (E)-piperylene + α-olefins | Vinylcyclobutanes | Cross-selective | princeton.edu |
| Pyridine(diimine) Iron Complex | [2+2] Cycloaddition | Butadiene + Ethylene | Vinylcyclobutane | Cross-selective | princeton.edu |
| Chiral α-Diimine Iron Complex | [4+4] Cycloaddition | 1,3-Dienes | Chiral Cyclooctadienes | High yield, high enantioselectivity | epfl.ch |
General Principles of Ligand Design for Enhanced Catalytic Activity
The catalytic performance of metal-diimine complexes is highly tunable through rational ligand design. The modification of steric and electronic properties of the diimine ligand can profoundly influence the activity, selectivity, and stability of the catalyst.
Steric Hindrance: Introducing bulky substituents on the N-aryl groups of the diimine ligand is a common strategy to enhance catalyst performance. For instance, in ethylene polymerization, α-diimine nickel catalysts with bulky isopropyl groups on the ortho-N-aryl positions exhibit improved thermal stability and higher catalytic activity. mdpi.com This steric bulk can also prevent catalyst deactivation pathways and influence the molecular weight and branching of the resulting polymer. mdpi.com In iron-catalyzed cycloadditions, the steric profile of the ligand provides crucial insights into the observed regio- and enantioselectivity. epfl.ch
Electronic Properties and Redox Activity: The electronic nature of the diimine ligand is fundamental to its function. The pyridine(diimine) and naphthyridine diimine (NDI) ligands are often "redox-active" or "non-innocent," meaning they can actively participate in the catalytic cycle by storing and releasing electrons. epfl.chnih.govnih.gov This property allows for two-electron redox processes to occur while the metal center undergoes minimal change in oxidation state, opening up unique reaction pathways that are inaccessible to systems with redox-innocent ligands. nih.gov
Ligand Backbone Rigidity: The geometry and rigidity of the ligand backbone can dictate substrate coordination and subsequent reactivity. In PDI-iron catalyzed [2+2] cycloadditions, the planar and rigid structure of the tridentate pincer ligand forces the diene into a rare s-trans coordination geometry, which is essential for catalytic activity. nih.govnih.gov Similarly, in 1,2-diiminophosphorane-nickel complexes used for ethylene oligomerization, the nature of the carbon backbone (e.g., ethane (B1197151) vs. benzene) significantly impacts the selectivity of the catalytic system. rsc.org
Functionalization for Heterogenization: To bridge the gap between homogeneous and heterogeneous catalysis, diimine ligands can be functionalized with reactive groups (e.g., hydroxyl groups) that allow for covalent attachment to solid supports like silica. mdpi.com This approach immobilizes the catalyst, preventing leaching, facilitating catalyst recovery and reuse, and improving polymer morphology in polymerization reactions, making the process more suitable for industrial applications. mdpi.com
Supramolecular Chemistry and Advanced Architectures Involving Ethane 1,2 Diimine
Self-Assembly Processes and Helical Structures
Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously associate under thermodynamic equilibrium to form stable, well-defined structures. Helicity, the property of being chiral as a consequence of a helical shape, is a significant area of study as it provides insight into these self-assembly mechanisms. researchgate.net The formation of helical structures, including single- and double-stranded architectures, can often be guided by the information encoded in the chemical structure of the assembling ligands and the coordination geometry of the metal ions. researchgate.net
A notable example involves a derivative, 1,2-diphenyl-N,N′-bis(di-2-pyridylmethyleneamino)ethane-1,2-diimine, which self-assembles with silver(I) ions. researchgate.netiucr.org In this process, the ligand adopts a twisted conformation and coordinates with two separate Ag⁺ ions. Each silver ion is bound to four nitrogen atoms from two different ligand molecules, resulting in a distorted tetrahedral geometry. researchgate.net This specific coordination mode, where the ligand spans both metal centers, drives the formation of a dinuclear, double-helical dimeric structure. researchgate.netiucr.org The twisting of the ligand and the resulting arrangement around the metal centers are key to the spontaneous formation of this ordered, helical architecture. researchgate.net
Table 1: Research Findings on Helical Structure Formation
| Component | Description | Reference |
|---|---|---|
| Ligand | 1,2-diphenyl-N,N′-bis(di-2-pyridylmethyleneamino)this compound | researchgate.net |
| Metal Ion | Silver(I) (Ag⁺) | researchgate.net |
| Resulting Structure | Dinuclear, double-helical dimer: [Ag₂(C₃₆H₂₆N₈)₂]²⁺ | researchgate.net |
| Coordination Geometry | Distorted tetrahedral at each Ag⁺ center | researchgate.net |
| Self-Assembly Driver | The ligand twists and coordinates to two metal centers, spanning both Ag⁺ ions to form the helical structure. | researchgate.net |
Coordination Polymers and Entanglemental Architectures
Coordination polymers are multi-dimensional structures formed by the linkage of metal ions (nodes) with organic ligands (linkers). Ligands derived from the ethane-1,2-diyl unit are often used as flexible bridging ligands in the synthesis of these polymers. sigmaaldrich.cnrsc.orgnih.gov The flexibility of the ethane (B1197151) backbone allows for the formation of diverse and complex architectures, ranging from simple one-dimensional (1D) chains to intricate three-dimensional (3D) frameworks. researchgate.net
The self-assembly process can lead to particularly complex structures known as entanglemental architectures. Entanglement occurs when two or more individual coordination polymers interpenetrate without any covalent bonds between them. This can manifest as interpenetrating frameworks or woven structures. rsc.orgrsc.org For instance, research on silver helicates has demonstrated the formation of entanglemental coordination polymers. researchgate.net In some cases, helicates themselves can act as secondary building units, assembling into 3D porous frameworks that are entangled with each other. rsc.org The formation of these architectures is highly dependent on the ligand's structure, the metal's coordination preference, and the reaction conditions. The use of flexible ligands containing an ethane bridge has been shown to produce various interpenetrating frameworks, highlighting the role of the linker in directing the final supramolecular structure. rsc.org
Table 2: Examples of Advanced Architectures with Ethane-Based Ligands
| Ligand Type | Metal Ion(s) | Observed Architecture | Reference |
|---|---|---|---|
| N,N′-bis[1-(2-pyrazinyl)ethylidene]benzil dihydrazone | Ag(I) | Entangled 3D frameworks constructed from helical building units. | rsc.org |
| 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid | Ni(II), Co(II), Zn(II) | 2-fold and 3-fold interpenetrating frameworks. | rsc.org |
| 1,2-bis(3-(4-pyridyl)pyrazol-1-yl)ethane | Ag(I), Cu(I) | 1D zig-zag chains and 1D double-stranded helical chains. | researchgate.net |
| 1,2-bis(4-pyridyl)ethane | Cu(I) | 1D, 2D, and 3D coordination polymers. | nih.gov |
Role of Intermolecular Interactions in Supramolecular Assembly
The assembly of molecules into supramolecular architectures is governed by a variety of non-covalent intermolecular interactions. researchgate.net These forces, while individually weak, collectively provide the stability for the formation of large, ordered structures. The primary interactions involved in the assembly of coordination complexes and polymers include metal-ligand coordination, hydrogen bonding, π-π stacking interactions, and weaker van der Waals forces. analis.com.myrsc.org
Metal-Ligand Coordination: This is a strong, highly directional interaction that forms the primary framework of coordination-driven self-assembly. nih.gov In the helical structure formed by the This compound (B14265607) derivative, the coordination between the nitrogen atoms of the imine and pyridyl groups and the silver(I) ions is the principal force driving the assembly. researchgate.net
Hydrogen Bonding: Hydrogen bonds are crucial in stabilizing and directing the assembly of many supramolecular systems. researchgate.net In related Schiff base complexes derived from ethane-1,2-diamine, intramolecular O—H⋯N hydrogen bonds are observed to stabilize the molecular conformation, while intermolecular C—H⋯O hydrogen bonds can link molecules into larger structures like inversion dimers. researchgate.net In other systems, interactions such as N—H⋯O and N—H⋯S are responsible for linking molecules into extensive three-dimensional networks. researchgate.net
π-π Stacking and C-H···π Interactions: These interactions involve the stacking of aromatic rings and are significant in the packing of molecules containing phenyl or pyridyl groups. analis.com.my The specific dihedral angles observed between the pyridine (B92270) rings in the silver(I) helicate of the this compound derivative suggest that steric and electronic interactions between these aromatic systems play a role in defining the final twisted conformation of the ligand. researchgate.net
The interplay of these varied interactions dictates the final conformation, packing, and ultimate architecture of the supramolecular assembly. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Ethane-1,2-diimine (B14265607) Ligand Scaffolds
The versatility of the this compound framework lies in the ease with which its steric and electronic properties can be modified. A primary focus of ongoing research is the synthesis of new ligand scaffolds by introducing diverse substituents on the nitrogen atoms and the diimine backbone. These modifications are crucial for fine-tuning the behavior of the resulting metal complexes.
A common synthetic route involves the condensation reaction between glyoxal (B1671930) and two equivalents of a substituted aniline (B41778). rsc.orgmolbase.com For instance, ligands such as (E,E)-N¹,N²-bis(2,6-diisopropylphenyl)this compound and N,N'-bis(2,4,6-trimethylphenyl)this compound have been synthesized and are widely used in coordination chemistry. rsc.orgmolbase.com The bulky substituents on the aryl rings, like isopropyl or methyl groups, provide significant steric hindrance around the metal center, which can influence catalytic activity and selectivity. researchgate.netmdpi.com
Researchers have successfully synthesized a variety of N,N'-bis(aryl)ethane-1,2-diimines with different electronic properties by using anilines with electron-donating or electron-withdrawing groups. rsc.org The synthesis of these tailored ligands allows for systematic studies of ligand effects in catalysis and materials science. mdpi.comtandfonline.com For example, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine and N,N′-bis-[1-(4-nitrophenyl)ethylidene]ethane-1,2-diamine have been prepared to study their coordination with copper(I). tandfonline.com The ability to create functionalized polymers with specific properties is another advantage of developing new diimine building blocks. chemimpex.com
Table 1: Examples of Synthesized this compound Ligands
| Compound Name | Precursors | Key Feature | Reference |
| (E,E)-N¹,N²-bis(2,6-diisopropylphenyl)this compound | Glyoxal, 2,6-diisopropylaniline (B50358) | Bulky steric profile | rsc.org |
| (E,E)-N¹,N²-bis(mesityl)this compound | Glyoxal, 2,4,6-trimethylaniline | Bulky steric profile | rsc.org |
| (E,E)-N¹,N²-bis(4-(tert-butyl)phenyl)this compound | Glyoxal, 4-tert-butylaniline | Electron-donating substituent | rsc.org |
| N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine | 4'-chloroacetophenone, Ethane-1,2-diamine | Electron-withdrawing substituent | tandfonline.com |
| N,N′-bis[1-(4-nitrophenyl)ethylidene]ethane-1,2-diamine | 4'-nitroacetophenone, Ethane-1,2-diamine | Strong electron-withdrawing substituent | tandfonline.com |
Exploration in New Catalytic Cycles and Organic Transformations
This compound ligands, particularly α-diimines, are renowned for their role in late-transition metal catalyzed olefin polymerization. mdpi.com A significant area of emerging research is the application of these catalysts in new and more challenging organic transformations. Nickel(II) and Palladium(II) complexes bearing bulky α-diimine ligands have shown exceptional thermal stability and high activity in ethylene (B1197577) polymerization, producing high molecular weight polymers even at temperatures up to 100 °C. mdpi.com
Current investigations focus on understanding how the electronic perturbations on the diimine ligand affect catalytic performance. mdpi.com For example, studies on α-diimine nickel(II) complexes with varying electron-donating and -withdrawing substituents are providing insights into the catalytic activity and the properties of the resulting polyethylene (B3416737). mdpi.com Chromium complexes with N,N'-chelating diimine ligands are also being explored for the selective oligomerization of ethylene to produce valuable chemical feedstocks like 1-hexene (B165129) and 1-octene. researchgate.net The ability of the diimine ligand to act as a redox-active "electron reservoir" is a key feature, allowing it to stabilize different oxidation states of the metal center during the catalytic cycle. acs.org This property is being exploited to design catalysts for a wider range of reactions beyond polymerization.
Integration into Advanced Functional Materials (e.g., Electroluminescent Materials)
The unique electronic and photophysical properties of this compound and its metal complexes make them attractive candidates for advanced functional materials. A promising application is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). chemimpex.com The thermal stability and electron-donating characteristics of compounds like N,N'-(ethane-1,2-diylidene)bis(2,4,6-trimethylaniline) enhance their performance in such devices. chemimpex.com
Furthermore, metal complexes of diimine ligands are being investigated for their luminescent properties. core.ac.uk For instance, copper(I) complexes with Schiff-base ligands derived from ethane-1,2-diamine and various aldehydes exhibit photoluminescence in the solid state at room temperature. core.ac.uk These emissions, originating from π*→π transitions within the ligand, are sensitive to the specific ligand structure and the coordination environment of the metal ion. core.ac.uk The development of such luminescent coordination compounds is a key strategy for creating new emitter materials for displays and sensors. core.ac.uk The study of mixed-ligand complexes, such as those containing both diimine and dithiolate ligands, also contributes to the design of materials with specific nonlinear optical or electrical conductivity properties. acs.org
Further Studies on Heavier Analogues and Main Group Diimine Chemistry
A fascinating frontier in this field is the extension of diimine chemistry beyond carbon and nitrogen to their heavier analogues in the periodic table. Researchers are exploring compounds that are isoelectronic to this compound but contain elements like silicon, germanium, tin, antimony, or bismuth. The synthesis of a bis(pseudo-silapnictene), which can be considered a heavier analogue of this compound, represents a significant step in this direction. researchgate.net These studies on heavier main group element compounds are of fundamental interest for understanding bonding and reactivity down the groups.
The reactivity of these heavier analogues is often dramatically different from their lighter counterparts. This research area challenges existing chemical concepts and opens up possibilities for discovering new types of chemical structures and reactions. The exploration of low-valent main-group element compounds continues to be an area of intense interest, with the potential for novel small-molecule activation. researchgate.net
Advancements in Computational Approaches for Diimine Reactivity and Properties
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of this compound complexes. Density Functional Theory (DFT) calculations are widely used to model the geometric and electronic structures of these molecules. acs.orgmdpi.com These computational studies provide deep insights into the nature of the frontier molecular orbitals (HOMO and LUMO), which govern the redox and spectroscopic properties of the complexes. mdpi.com
For example, calculations can reveal whether the diimine ligand in a complex is neutral or has been reduced to a ligand-centered radical, a crucial factor in its catalytic behavior. acs.org DFT can predict changes in C-N and C-C bond lengths upon coordination and reduction, which can be correlated with experimental data from X-ray crystallography. acs.org Computational methods are also employed to simulate spectroscopic properties, such as IR, Raman, and UV-Vis spectra, aiding in the characterization of new compounds. rsc.org By calculating bond dissociation energies and modeling reaction pathways, computational approaches help in the rational design of new diimine ligands and catalysts for specific applications, such as in gold(I)-ethylene complexes for catalysis. rsc.org
Q & A
Q. What are the common synthetic routes for preparing ethane-1,2-diimine derivatives in coordination chemistry?
this compound derivatives are typically synthesized via condensation reactions between ethane-1,2-diamine and carbonyl compounds. For example, Schiff-base ligands like N,N′-bis(3,4-dimethoxybenzaldehyde) ethane-1,2-diamine are formed by reacting ethane-1,2-diamine with aldehydes or ketones under reflux conditions. These ligands are further coordinated to metal ions (e.g., Zn(II), Pd(II)) to form complexes with defined geometries . Mechanistic studies show that intermediates like this compound can form during imidazole synthesis via nucleophilic additions and eliminations, as confirmed by mass spectrometry .
Q. How are this compound ligands structurally characterized in metal complexes?
X-ray crystallography is the gold standard, with programs like SHELXL used for refinement. Structural parameters (e.g., bond lengths, angles, and torsion angles) are analyzed to confirm coordination geometry. For instance, Ag(I) complexes with this compound ligands exhibit distorted tetrahedral geometries, with Ag–N bond lengths ranging from 2.29–2.57 Å . Synchrotron radiation or CCD diffractometers (e.g., Bruker SMART) are employed for high-resolution data collection, and absorption corrections (e.g., SADABS) ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data in this compound complexes?
Contradictions may arise from twinning, disorder, or incomplete data. Advanced refinement tools in SHELX (e.g., TWIN/BASF commands) or alternative software (e.g., OLEX2) can model disorder. High-resolution datasets (θ > 25°) and validation metrics (Rint < 0.05, S > 1.0) improve reliability. For example, chromium(II) complexes with this compound ligands were resolved using SHELXL-2014, achieving R1 = 0.043 and wR2 = 0.108 after iterative refinement . Cross-validation with spectroscopic data (e.g., NMR, IR) further resolves ambiguities .
Q. What methodologies assess the thermodynamic stability of substituted ethane-1,2-diimines?
Vapor pressure measurements via transpiration methods provide enthalpy of vaporization (ΔvapH). Computational approaches, such as group-additivity (GA) and quantum-chemical (QC) methods (e.g., DFT-B3LYP), validate experimental data. For N-methyl-substituted derivatives, ΔvapH values range from 50–60 kJ·mol<sup>−1</sup>, with GA/QC deviations < 2 kJ·mol<sup>−1</sup> . Consistency checks against alkyl-substituted analogs ensure robustness.
Q. How are this compound ligands applied in catalytic systems?
These ligands stabilize transition metals in redox-active environments. For example, chromium(II) complexes with N,N′-bis(2,6-diisopropylphenyl)this compound catalyze polymerization reactions, leveraging the ligand’s electron-donating substituents to modulate metal reactivity . In hypoxia-triggered drug delivery, Cu(II)/Fe(II) complexes with this compound ligands exhibit redox-responsive behavior, releasing ligands upon reduction to Cu(I)/Fe(II) . Kinetic studies (e.g., variable-temperature NMR) track ligand-metal interactions.
Notes
- Avoid using commercial platforms (e.g., BenchChem) for structural data; prioritize peer-reviewed crystallographic databases (e.g., CCDC).
- For reproducibility, document refinement parameters (e.g., H-atom constraints, absorption corrections) in crystallography workflows .
- Cross-disciplinary applications (e.g., catalysis, medicinal chemistry) require tailored experimental designs to address ligand stability under operational conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
